2,5-Dibromo-3,4-dibutylthiophene
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Overview
Description
2,5-Dibromo-3,4-dibutylthiophene is an organobromine compound with the molecular formula C12H18Br2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 2 and 5 positions and two butyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,4-dibutylthiophene typically involves the bromination of 3,4-dibutylthiophene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,4-dibutylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Polymerization: It can undergo polymerization reactions to form polythiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Oxidized thiophene derivatives.
Polymerization Products:
Scientific Research Applications
2,5-Dibromo-3,4-dibutylthiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of conductive polymers and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,4-dibutylthiophene involves its interaction with various molecular targets. The bromine atoms and butyl groups influence its reactivity and interactions with other molecules. In polymerization reactions, the compound acts as a monomer, forming polythiophene chains through the formation of carbon-sulfur bonds. The specific pathways and targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-dimethylthiophene
- 2,5-Dibromo-3,4-diethylthiophene
- 2,5-Dibromo-3,4-dipropylthiophene
Uniqueness
2,5-Dibromo-3,4-dibutylthiophene is unique due to the presence of butyl groups, which provide distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs
Properties
IUPAC Name |
2,5-dibromo-3,4-dibutylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2S/c1-3-5-7-9-10(8-6-4-2)12(14)15-11(9)13/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJNDTVTUVJCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616717 |
Source
|
Record name | 2,5-Dibromo-3,4-dibutylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247088-06-8 |
Source
|
Record name | 2,5-Dibromo-3,4-dibutylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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